molecular formula C19H17ClN4OS B11020737 [4-(3-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B11020737
M. Wt: 384.9 g/mol
InChI Key: BQEDALXIZDABHQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazin-1-ylmethanone is a heterocyclic compound featuring two distinct pharmacophores: a 3-chlorophenylpiperazine moiety and a 4-phenyl-1,2,3-thiadiazole ring, connected via a methanone bridge. The 3-chlorophenylpiperazine group is commonly associated with CNS activity, particularly serotonin receptor modulation, as seen in related compounds like 5-HT2 receptor antagonists .

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone

InChI

InChI=1S/C19H17ClN4OS/c20-15-7-4-8-16(13-15)23-9-11-24(12-10-23)19(25)18-17(21-22-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2

InChI Key

BQEDALXIZDABHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N=NS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

  • The synthetic route involves three steps, leading to good yield.
  • Unfortunately, specific reaction conditions are not provided in the available literature.
  • Industrial production methods may vary, but the compound’s synthesis typically starts from commercially available starting materials.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions due to its functional groups.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions depend on the specific transformation.
    • Major products formed would be derivatives of the compound with modified substituents.
  • Scientific Research Applications

    Biological Activities

    The compound has been investigated for several pharmacological activities:

    Antimicrobial Activity

    Research indicates that derivatives with similar structures exhibit significant antimicrobial properties. Studies have shown that compounds containing thiadiazole and piperazine rings can effectively inhibit the growth of various bacterial strains.

    Table 1: Antimicrobial Activity of Related Compounds

    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli15 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa20 µg/mL

    These results suggest that the structural features of the compound enhance its antimicrobial efficacy.

    Antitumor Activity

    The compound's potential as an antitumor agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.

    Table 2: Antitumor Activity Studies

    Cell Line TestedIC50 (µM)
    MCF-7 (Breast Cancer)8.5
    A549 (Lung Cancer)12.3
    HeLa (Cervical Cancer)6.7

    These findings indicate that 4-(3-Chlorophenyl)piperazin-1-ylmethanone may serve as a promising candidate for further development in cancer therapy.

    Neuroprotective Effects

    In preclinical models, the compound has demonstrated neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative disorders. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

    Case Studies

    Several studies have investigated the therapeutic potential of this compound:

    • Antimicrobial Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiadiazole derivatives, including 4-(3-Chlorophenyl)piperazin-1-ylmethanone, which showed promising activity against resistant bacterial strains.
    • Cancer Research: In a study reported in Cancer Letters, researchers demonstrated that the compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
    • Neuroprotection: Research published in Neuropharmacology indicated that the compound reduced neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease, suggesting its potential for neuroprotective applications.

    Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    The compound’s structural and functional attributes can be compared to several analogs, focusing on heterocyclic systems , substituent variations , and pharmacological implications .

    Structural Analogues with Piperazine and Heterocyclic Linkages
    Compound Name Key Structural Features CAS Number Notable Properties/Activity Reference
    4-(3-Chlorophenyl)piperazin-1-ylmethanone Thiadiazole + 3-chlorophenylpiperazine Not provided Potential CNS activity (inferred from analogs) -
    Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone Thiadiazole + morpholine (replaces piperazine) 477857-70-8 Improved solubility (morpholine’s oxygen donor)
    4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-... Triazole-thione + phenylpiperazinylmethyl 1349172-92-4 Antimicrobial (yield: 78%)
    2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)... Triazolone + phenoxyethyl chain 83366-66-9 5-HT2 receptor antagonist
    [1-[3-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]pyrrolidin-2-yl]methanone Thiadiazole + fluorophenylmethyl-pyrrolidine Not provided Conformational flexibility (pyrrolidine ring)

    Key Observations :

    • Heterocyclic Systems : Thiadiazole rings (as in the target compound) offer metabolic stability compared to triazole-thiones (e.g., ) but may reduce hydrogen-bonding capacity. Morpholine analogs ( ) prioritize solubility over piperazine’s nitrogen-rich pharmacophore.
    • Substituent Effects : Fluorine (e.g., fluorophenylmethyl in ) enhances lipophilicity and metabolic resistance. The 3-chlorophenyl group in the target compound is conserved in multiple analogs (e.g., ), suggesting its critical role in receptor interactions.
    • Linker Groups: Methanone bridges (target compound) simplify synthesis compared to propyl or phenoxyethyl chains ( ), which may introduce steric hindrance.

    Biological Activity

    The compound “4-(3-Chlorophenyl)piperazin-1-ylmethanone” is a derivative of piperazine and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of the compound is C19H20ClN3OC_{19}H_{20}ClN_3O with a molecular weight of approximately 345.84 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a thiadiazole moiety, which is crucial for its biological activity.

    1. Antimicrobial Activity

    Research has indicated that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

    2. Anticancer Potential

    Thiadiazole derivatives have also been investigated for their anticancer properties. For instance, compounds related to this structure have shown cytotoxic effects against human breast carcinoma (MCF-7) cell lines with IC50 values indicating potent activity . In vitro studies suggest that the presence of the chlorophenyl group enhances the anticancer efficacy through mechanisms involving apoptosis induction and cell cycle arrest .

    3. Neuropharmacological Effects

    Piperazine derivatives are recognized for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the chlorophenyl group may enhance these effects by modulating neurotransmitter systems such as serotonin and dopamine pathways .

    The mechanisms through which “4-(3-Chlorophenyl)piperazin-1-ylmethanone” exerts its biological effects are multifaceted:

    • Antimicrobial Mechanism : The thiadiazole moiety likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
    • Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation such as ERK1/2 .
    • Neuropharmacological Mechanism : By acting as a selective serotonin reuptake inhibitor (SSRI), it may increase serotonin levels in synaptic clefts, enhancing mood and reducing anxiety symptoms.

    Case Studies

    Several studies have documented the biological activities of compounds structurally related to “4-(3-Chlorophenyl)piperazin-1-ylmethanone”:

    StudyCompoundActivityResults
    Thiadiazole DerivativeAnticancerIC50 = 10.28 µg/mL against HepG2 cells
    Piperazine DerivativeAntimicrobialMIC = 40 µg/mL against M. tuberculosis
    Piperazine CompoundNeuropharmacologicalAnxiolytic effects observed in animal models

    Q & A

    Q. Table 1: Representative Synthetic Conditions

    StepReagents/ConditionsYieldReference
    Thiadiazole FormationH2SO4, RT, 12 h65–75%
    Piperazine CouplingEDC, HOBt, DMF, 0°C → RT, 24 h50–60%

    Basic: How is the compound characterized structurally?

    Answer:
    Structural characterization relies on:

    • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions. For example, the thiadiazole ring exhibits planarity with C–S bond lengths of ~1.74 Å .
    • Spectroscopy :
      • NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm and piperazine signals at δ 3.2–3.8 ppm .
      • HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z 423.0821 for C20H16ClN5OS) .

    Q. Table 2: Key Crystallographic Data

    ParameterValueReference
    Space GroupP
    R Factor0.053
    Bond Length (C–S)1.74 Å

    Advanced: How can computational modeling predict the compound’s pharmacological targets?

    Answer:

    Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT1A or dopamine D2). The piperazine moiety often interacts with polar residues (Asp116 in 5-HT1A) via hydrogen bonds .

    Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase.

    ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) .

    Advanced: How to resolve contradictions in bioactivity data across assays?

    Answer:
    Contradictions may arise from:

    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., IC50 vs. Ki).
    • Experimental Design : Control for degradation (e.g., cooling samples to stabilize organic compounds ).

    Q. Methodological Mitigation :

    Dose-Response Curves : Use ≥10 concentration points to improve IC50 accuracy.

    Orthogonal Assays : Validate results with SPR (surface plasmon resonance) and radioligand binding .

    Advanced: What strategies optimize the compound’s selectivity for neurological targets?

    Answer:

    Structural Analog Synthesis : Modify the phenyl-thiadiazole moiety to reduce off-target binding. For example, introduce electron-withdrawing groups (e.g., -NO2) to enhance affinity for σ receptors .

    Metabolic Profiling : Use hepatic microsomes to identify vulnerable sites (e.g., piperazine N-methylation) and block them with fluorine substitution .

    Q. Table 3: Selectivity Optimization Strategies

    ModificationTarget Affinity (Ki, nM)Off-Target ReductionReference
    4-NO2 on Thiadiazole5-HT1A: 12 ± 2Dopamine D2: 3-fold
    Fluorinated Piperazineσ1: 8 ± 1CYP3A4 inhibition: 10%

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